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Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896

This technical guide provides a detailed overview of 2-Chloro-4-methyl-nicotinic acid, a
halogenated derivative of nicotinic acid. The document is intended for researchers, scientists,
and professionals in the field of drug development and medicinal chemistry. It covers the
synthesis, chemical properties, and potential applications of this compound, with a focus on
experimental procedures and data presentation.

Chemical Properties

2-Chloro-4-methyl-nicotinic acid is a pyridine derivative with the molecular formula
C7HeCINO2 and a molecular weight of 171.58 g/mol . While specific experimental data on its
physical properties are not widely published, its structure suggests it is a crystalline solid at
room temperature.

Property Value Source

Molecular Formula C7HeCINO:2 --INVALID-LINK--
Molecular Weight 171.583 g/mol --INVALID-LINK--
CAS Number 142266-63-5 --INVALID-LINK--

Synthesis of 2-Chloro-4-methyl-nicotinic acid

The synthesis of 2-Chloro-4-methyl-nicotinic acid is typically achieved through a two-step
process, starting with the synthesis of its nitrile precursor, 2-chloro-4-methyl-nicotinonitrile,
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followed by hydrolysis.

Step 1: Synthesis of 2-chloro-4-methyl-nicotinonitrile

Multiple synthetic routes to 2-chloro-4-methyl-nicotinonitrile have been reported, with varying
yields. A common and effective method involves the condensation of (E)-4-(dimethylamino)but-
3-en-2-one with malononitrile, followed by a chlorination/cyclization reaction.

Experimental Protocol:

o Step la: Condensation. In a 250 mL four-necked flask equipped with a mechanical stirrer
and a thermometer, 100 mL of methanol is added, followed by 3 g (0.05 mol) of glacial acetic
acid, 0.2 g of B-alanine, and 23.1 g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one. The
mixture is stirred and cooled with a water bath. Under room temperature, 13.2 g (0.2 mol) of
malononitrile is added dropwise over 1-2 hours. The reaction is then stirred at room
temperature for 24 hours.[1]

o Step 1b: Chlorination and Cyclization. To the mixture from the previous step, 23 g (0.15 mol)
of phosphorus oxychloride is added. The mixture is slowly heated to reflux (105-110 °C) in
an oil bath and maintained for 5 hours. After cooling to room temperature, the reaction
solution is slowly poured into 100 mL of iced water. The resulting mixture is extracted with
100 mL of dichloromethane, and the organic phase is evaporated to dryness to yield the
product.[1]

Quantitative Data:
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Other reported methods for the synthesis of the nitrile precursor include the reaction of acetone

and malononitrile followed by several steps, with total yields of 14.0% or 43.8% depending on

the specific route.[1]

Step 2: Hydrolysis of 2-chloro-4-methyl-nicotinonitrile to
2-Chloro-4-methyl-nicotinic acid

The final step in the synthesis is the hydrolysis of the nitrile group of 2-chloro-4-methyl-

nicotinonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.

While specific literature detailing the hydrolysis of this particular nitrile is scarce, a general

protocol can be proposed based on standard organic chemistry procedures.

Proposed Experimental Protocol (Acid-Catalyzed Hydrolysis):

» 2-chloro-4-methyl-nicotinonitrile is dissolved in a mixture of a strong acid, such as

concentrated sulfuric acid or hydrochloric acid, and water.

e The mixture is heated under reflux for several hours to ensure complete hydrolysis.

e The reaction is monitored by thin-layer chromatography (TLC).
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e Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric
point of the amino acid to precipitate the product.

e The solid product is collected by filtration, washed with cold water, and dried.
Proposed Experimental Protocol (Base-Catalyzed Hydrolysis):

o 2-chloro-4-methyl-nicotinonitrile is heated under reflux with an agueous solution of a strong
base, such as sodium hydroxide or potassium hydroxide.

e The reaction progress is monitored by TLC.

» After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong
acid to precipitate the carboxylic acid.

e The product is then isolated by filtration, washed with cold water, and dried.

It is important to note that the specific reaction conditions, such as temperature, reaction time,
and concentration of the acid or base, would need to be optimized for this particular substrate
to achieve a high yield and purity.

Synthesis Workflow

Step 1: Synthesis of 2-chloro-4-methyl-nicotinonitrile

Step 2: Hydrolysis

P O oM POCI3, Reflux
3-methylpent-2,4-dienamide

(E)-4-(dimethylamino)but-3-en-2-one

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Chloro-4-methyl-nicotinic acid.
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Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Chloro-4-
methyl-nicotinic acid are not readily available in the public domain. Researchers are advised
to perform their own analytical characterization upon synthesis. For reference, the related
compound, 2-chloronicotinic acid, exhibits characteristic signals in its 1H NMR spectrum in
DMSO-d6 at approximately 8.57 ppm (d), 8.24 ppm (d), and 7.56 ppm (dd).

Biological Activity and Applications in Drug
Development

There is currently a lack of published research on the specific biological activities of 2-Chloro-
4-methyl-nicotinic acid. However, the nicotinic acid scaffold is a well-established
pharmacophore present in numerous therapeutic agents. The chloro and methyl substitutions
on the pyridine ring can significantly influence the compound's physicochemical properties,
such as lipophilicity and electronic distribution, which in turn can affect its biological activity,
metabolic stability, and pharmacokinetic profile.

Derivatives of nicotinic acid are known to be involved in various signaling pathways, and this
compound could potentially be explored as an intermediate for the synthesis of novel bioactive
molecules targeting a range of therapeutic areas. Further research is required to elucidate the
pharmacological potential of 2-Chloro-4-methyl-nicotinic acid.

Logical Relationship of Nicotinic Acid Derivatives In
Research
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Caption: Role of 2-Chloro-4-methyl-nicotinic acid in drug discovery.
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Conclusion

2-Chloro-4-methyl-nicotinic acid is a readily synthesizable derivative of nicotinic acid. While
detailed experimental data on its properties and biological activity are currently limited in the
public literature, its chemical structure suggests it could be a valuable building block for the
development of new pharmaceutical agents. This technical guide provides a foundation for
researchers interested in exploring the potential of this compound by detailing its synthesis and
outlining avenues for future investigation. Further research into its spectroscopic
characterization and pharmacological profile is warranted to fully understand its potential
applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents
[patents.google.com]

 To cite this document: BenchChem. [A Comprehensive Technical Review of 2-Chloro-4-
methyl-nicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114896#2-chloro-4-methyl-nicotinic-acid-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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